Fura Red AM
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Overview
Description
Fura Red AM is a visible light-excitable analog of fura-2, a well-known calcium indicator. It is widely used in scientific research for ratiometric measurement of calcium ions (Ca²⁺) in single cells through techniques such as microphotometry, imaging, and flow cytometry . The acetoxymethyl (AM) ester form of Fura Red allows for noninvasive intracellular loading, making it a valuable tool in cell biology and related fields .
Preparation Methods
Fura Red AM is synthesized through a series of chemical reactions that involve the esterification of Fura Red with acetoxymethyl groups. The synthetic route typically includes the following steps:
Esterification: Fura Red is reacted with acetoxymethyl chloride in the presence of a base such as triethylamine to form this compound.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
For industrial production, the process is scaled up, and additional steps such as crystallization and recrystallization may be employed to ensure high purity and yield .
Chemical Reactions Analysis
Fura Red AM undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of intracellular esterases, this compound is hydrolyzed to release Fura Red, which then binds to calcium ions.
Common reagents used in these reactions include acetoxymethyl chloride, triethylamine, and various solvents like dimethyl sulfoxide (DMSO) and ethanol . The major product formed from the hydrolysis reaction is Fura Red, which is the active form used in calcium ion detection .
Scientific Research Applications
Fura Red AM has a wide range of applications in scientific research, including:
Mechanism of Action
Fura Red AM exerts its effects through the following mechanism:
Intracellular Loading: The AM ester form allows Fura Red to passively diffuse across cell membranes.
Hydrolysis: Once inside the cell, intracellular esterases hydrolyze this compound to release Fura Red.
Calcium Binding: Fura Red binds to calcium ions, resulting in a shift in its fluorescence emission spectrum.
Ratiometric Measurement: The change in fluorescence is used to measure intracellular calcium levels accurately.
Comparison with Similar Compounds
Fura Red AM is unique compared to other calcium indicators due to its visible light excitation and ratiometric measurement capabilities. Similar compounds include:
Fluo-3 AM: A non-ratiometric calcium indicator that is also widely used in cell biology.
Fluo-4 AM: Another non-ratiometric calcium indicator with improved fluorescence properties compared to Fluo-3 AM.
Cal-520 AM: A calcium indicator with high sensitivity and brightness.
This compound stands out due to its ability to provide ratiometric measurements, which offer more accurate and reliable data on calcium levels in cells .
Properties
Molecular Formula |
C47H52N4O24S |
---|---|
Molecular Weight |
1089.0 g/mol |
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(E)-[1,3-bis(acetyloxymethyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate |
InChI |
InChI=1S/C47H52N4O24S/c1-27-8-9-36(48(17-42(58)71-23-67-30(4)54)18-43(59)72-24-68-31(5)55)40(12-27)63-10-11-64-41-14-34-13-35(15-38-46(62)51(22-66-29(3)53)47(76)50(38)21-65-28(2)52)75-39(34)16-37(41)49(19-44(60)73-25-69-32(6)56)20-45(61)74-26-70-33(7)57/h8-9,12-16H,10-11,17-26H2,1-7H3/b38-15+ |
InChI Key |
BUZVFTSOJLJQQB-DVRIZHICSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)/C=C/4\C(=O)N(C(=S)N4COC(=O)C)COC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)N(C(=S)N4COC(=O)C)COC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
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